molecular formula C18H20F3N3O2 B4433352 Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-

Cat. No.: B4433352
M. Wt: 367.4 g/mol
InChI Key: QQTGYAUDLBELJQ-UHFFFAOYSA-N
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Description

The compound "Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-" features a methanone core linked to two distinct heterocyclic moieties: a substituted isoxazole and a piperazine ring. The isoxazole ring contains 3-ethyl and 5-methyl substituents, while the piperazine group is para-substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-3-15-16(12(2)26-22-15)17(25)24-9-7-23(8-10-24)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTGYAUDLBELJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the isoxazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize environmental impact and reduce costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Compounds with similar structures often exhibit antidepressant properties. The piperazine ring is common in many antidepressants, suggesting that this compound may also possess similar effects. Research indicates that modifications of piperazine derivatives can lead to enhanced efficacy in treating depression.

Antimicrobial Properties

The presence of the isoxazole ring has been associated with antimicrobial activity. Studies have shown that isoxazole derivatives can inhibit bacterial growth, making this compound a potential candidate for developing new antibiotics.

Neuropharmacological Effects

Given its structural features, this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and schizophrenia. Research into similar compounds has indicated their ability to modulate serotonin and dopamine receptors.

Synthesis and Development

The synthesis of Methanone involves multi-step reactions that typically include:

  • Formation of the isoxazole ring.
  • Introduction of the piperazine moiety.
  • Addition of the trifluoromethyl group.

These synthetic pathways are crucial for optimizing yield and purity for pharmaceutical applications.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that compounds structurally related to Methanone showed significant reductions in depressive behaviors compared to control groups, suggesting a pathway for further exploration in human trials.

Case Study 2: Antimicrobial Testing

In vitro testing of isoxazole-containing compounds demonstrated effective inhibition against several strains of bacteria, including resistant strains. This highlights the potential for Methanone as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperazine moiety may facilitate its transport across biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Compound Name (IUPAC) Isoxazole Substituents Piperazine Substituents Molecular Formula Key Structural Differences vs. Target Compound Potential Implications References
Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- 3-methyl, 5-isopropyl 4-(3-methylphenyl) C19H25N3O2 Bulkier isopropyl on isoxazole; methylphenyl on piperazine Reduced solubility due to increased hydrophobicity; steric hindrance may limit receptor binding .
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- 3-(2-chloro-6-fluorophenyl), 5-methyl 4-(2-ethoxyphenyl) C22H21ClFN3O3 Halogenated aryl on isoxazole; ethoxy group on piperazine Enhanced electronic effects (electron-withdrawing Cl/F) may alter reactivity; ethoxy group improves lipophilicity but may reduce metabolic stability .
Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- 3-(4-fluorophenyl), 5-methyl 4-(3-chlorophenyl) C21H19ClFN3O Chlorophenyl vs. trifluoromethylphenyl on piperazine Lower electron-withdrawing effect compared to CF3; potential differences in receptor affinity and pharmacokinetics .
Methanone, [4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl][3,5-dimethyl-4-isoxazolyl]- 3,5-dimethyl 4-[2-nitro-4-(trifluoromethyl)phenyl] C17H16F3N3O4 Nitro group on piperazine substituent Strong electron-withdrawing nitro group increases reactivity but may reduce metabolic stability; higher polarity .
Methanone, cyclohexyl[4-[[3-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl]- N/A (cyclohexyl instead of isoxazole) 4-[3-(trifluoromethyl)phenylsulfonyl] C18H23F3N2O3S Sulfonyl linker and cyclohexyl vs. isoxazole-methanone core Sulfonyl group enhances polarity and hydrogen-bonding capacity; cyclohexyl may improve CNS penetration .

Key Observations:

Isoxazole Modifications: Bulky substituents (e.g., isopropyl in ) reduce solubility but may enhance selectivity for hydrophobic binding pockets.

Piperazine Substituents :

  • Trifluoromethylphenyl groups (target compound) offer a balance of lipophilicity and metabolic resistance compared to nitro () or chlorophenyl () groups.
  • Ethoxy () or sulfonyl () groups introduce polar functional groups that modulate solubility and binding kinetics.

Structural Core: Replacement of the isoxazole-methanone core with cyclohexyl () drastically alters molecular geometry, suggesting divergent biological targets.

Biological Activity

Methanone, specifically the compound (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20F3N3O2
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 932854-69-8

Structure

The structure of this compound features an isoxazole ring, a piperazine moiety, and a trifluoromethyl phenyl group. These structural components are significant for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors in the body. Notably, it has been studied for its effects on:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in signal transduction and are involved in numerous physiological processes. The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to mood regulation and anxiety .
  • Dopaminergic and Serotonergic Systems : Preliminary studies suggest that the compound may modulate dopamine and serotonin levels, which are crucial for mood stabilization and cognitive functions .

Pharmacological Effects

Research indicates that Methanone exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound has demonstrated potential antidepressant-like effects, possibly through serotonin receptor modulation.
  • Anxiolytic Effects : The compound may reduce anxiety behaviors in preclinical studies, suggesting a role in treating anxiety disorders.
  • Neuroprotective Properties : Some studies have indicated that Methanone may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Study 1: Antidepressant-Like Effects

In a study published in Pharmacology Biochemistry and Behavior, researchers administered Methanone to rodents subjected to stress-induced depression models. Results showed a significant reduction in depressive behaviors compared to control groups, indicating its potential as an antidepressant .

Study 2: Anxiolytic Properties

A separate investigation focused on the anxiolytic effects of Methanone using the elevated plus maze test in rats. The findings revealed that the compound significantly increased the time spent in open arms of the maze, suggesting reduced anxiety levels .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behaviors
AnxiolyticIncreased open arm time
NeuroprotectiveProtection against oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-
Reactant of Route 2
Reactant of Route 2
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.